molecular formula C15H14N4O2 B2730304 XP-59

XP-59

Cat. No.: B2730304
M. Wt: 282.30 g/mol
InChI Key: UOITWBIZHQLMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XP-59 is a potent inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV). It has a high affinity for the enzyme, with a dissociation constant (Ki) of 0.1 nanomolar . This compound is primarily used in scientific research to study the inhibition of viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XP-59 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

XP-59 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .

Scientific Research Applications

XP-59 is widely used in scientific research, particularly in the fields of:

    Chemistry: this compound is used to study the inhibition of viral proteases and to develop new antiviral agents.

    Biology: It is used to investigate the mechanisms of viral replication and to identify potential therapeutic targets.

    Medicine: this compound is being explored as a potential therapeutic agent for the treatment of viral infections, including severe acute respiratory syndrome coronavirus (SARS-CoV) and other related viruses.

    Industry: This compound is used in the development of diagnostic tools and assays for detecting viral infections.

Mechanism of Action

XP-59 exerts its effects by inhibiting the main protease (Mpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV). The main protease plays a crucial role in the viral replication process by cleaving the viral polyprotein into functional units. This compound binds to the active site of the main protease, preventing it from processing the viral polyprotein and thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of XP-59

This compound is unique due to its high affinity for the main protease of the severe acute respiratory syndrome coronavirus (SARS-CoV) and its potent inhibitory activity. Its structure allows for specific interactions with the active site of the enzyme, making it a valuable tool for studying viral replication and developing new antiviral agents .

Properties

IUPAC Name

benzotriazol-1-yl 4-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-18(2)12-9-7-11(8-10-12)15(20)21-19-14-6-4-3-5-13(14)16-17-19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOITWBIZHQLMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)ON2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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